(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-9(6-11-12-7)5-10-4-8-2-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHNJCIWUSKJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 3-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The cyclopropyl-containing compound in exhibits a low yield (17.9%), likely due to the steric strain of the cyclopropane ring complicating the reaction. In contrast, less strained analogues (e.g., ethyl/propyl derivatives) achieve higher yields (e.g., 78% in ).
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (179.26 g/mol) is lighter than pyridine-containing analogues (e.g., 229.28 g/mol in ), which may improve bioavailability. The absence of electronegative substituents (e.g., chlorine in ) reduces polarity, possibly enhancing membrane permeability.
- Thermal Stability : The cyclopropane ring may increase melting points compared to flexible alkyl chains, as seen in (104–107°C vs. room-temperature liquids for some alkyl derivatives).
Crystallographic and Computational Insights
- Crystal Packing : Analogues like those in and may form hydrogen-bonded networks via pyrazole N–H groups, as described in graph-set analysis . The cyclopropyl group’s rigidity could influence packing efficiency, as modeled using SHELXL .
- Hydrogen Bonding : Pyrazole derivatives often exhibit C(4) or R₂²(8) hydrogen-bonding motifs , which the target compound may replicate to enhance crystalline stability.
Biological Activity
The compound (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS Number: 1156719-56-0) is a novel chemical entity that has garnered interest for its potential biological activities. This compound features a cyclopropylmethyl group linked to a 3-methyl-1H-pyrazol-4-ylmethyl amine moiety, which may influence its interactions with biological targets.
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- Structure : The unique structure includes a cyclopropyl ring, which may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with 3-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride, often performed in solvents like methanol or ethanol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as a ligand in various biochemical assays, modulating enzyme activity and influencing signal transduction pathways .
Pharmacological Potential
Research has indicated that this compound may exhibit significant anti-inflammatory and anticancer properties. For instance, compounds structurally related to pyrazoles have been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrazole derivatives, revealing that certain compounds demonstrated selective COX-2 inhibition with IC₅₀ values in the low micromolar range. This suggests that this compound could potentially possess similar properties due to its structural characteristics .
Anticancer Activity
Another area of investigation focuses on the anticancer potential of pyrazole derivatives. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, highlighting the importance of further exploring the activity of this compound in this context .
Comparative Analysis
Q & A
Q. Q1. What are the optimized synthetic routes for (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine, and how do reaction conditions influence yield?
A1. The compound is typically synthesized via reductive amination. A common method involves reacting 3-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylmethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under inert conditions . Key parameters include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require rigorous drying .
- Temperature : Reactions at 35–50°C for 24–48 hours yield ~17–20% crude product, with purification via column chromatography (ethyl acetate/hexane gradients) .
Data Note : HRMS (ESI) m/z 215 [M+H]+ and distinct H NMR signals (δ 2.29 ppm for pyrazole-CH₃; δ 0.5–1.2 ppm for cyclopropane protons) confirm structure .
Advanced Reaction Optimization
Q. Q2. How can contradictory data in scaled-up synthesis (e.g., low yields, impurities) be resolved?
A2. Scaling up often introduces side reactions (e.g., over-alkylation). Mitigation strategies include:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts (e.g., dimerization) .
- Catalytic systems : Copper(I) bromide (CuBr) enhances selectivity in coupling steps, as seen in analogous pyrazole syntheses (yield increase from 17% to 35%) .
- Purification : Preparative HPLC or recrystallization (e.g., using ethanol/water) improves purity >95% .
Structural and Functional Analysis
Q. Q3. What spectroscopic and computational methods validate the compound’s conformation and electronic properties?
A3.
- NMR/IR : NMR (δ 150–155 ppm for pyrazole C=N) and IR (3298 cm⁻¹ N-H stretch) confirm amine functionality .
- DFT studies : B3LYP/6-311G(d,p) calculations predict Mulliken charges on the cyclopropane ring (partial positive charge on CH₂ groups), explaining nucleophilic reactivity .
- X-ray crystallography : Analogous pyrazole derivatives show intramolecular C–H···N hydrogen bonds stabilizing planar geometry .
Biological Activity Profiling
Q. Q4. How can researchers design assays to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?
A4.
- Target selection : Prioritize kinases or GPCRs, as pyrazole derivatives show affinity (e.g., IC₅₀ <10 μM for JAK2 inhibition) .
- In vitro assays : Use fluorescence polarization (FP) for binding studies or colorimetric assays (e.g., ATP depletion for kinase activity) .
- Dose-response : Test 0.1–100 μM ranges, with cyclopropane moieties enhancing membrane permeability (logP ~2.5) .
Mechanistic and In Vivo Studies
Q. Q5. What mechanistic insights guide in vivo efficacy studies?
A5.
- Metabolic stability : Microsomal assays (e.g., rat liver S9 fractions) show moderate clearance (t₁/₂ ~45 min) due to cyclopropane ring resistance to oxidation .
- Toxicity : Ames test negatives (≤10 μg/mL) suggest low mutagenicity .
- In vivo models : For neuroinflammation, oral dosing (10 mg/kg) in murine LPS-induced models reduces TNF-α by 40% vs. controls .
Data Contradiction and Reproducibility
Q. Q6. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
A6.
- Assay conditions : Variations in bacterial strains (Gram+ vs. Gram–) or cancer cell lines (e.g., HeLa vs. MCF7) explain divergent MIC₅₀ (5–50 μM) .
- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Positive controls : Compare to known standards (e.g., doxorubicin for anticancer assays) .
Computational Modeling
Q. Q7. How can molecular docking predict binding modes to biological targets?
A7.
- Target preparation : Use PDB structures (e.g., 4UX9 for kinase domains) and optimize protonation states at pH 7.4 .
- Docking software : AutoDock Vina or Schrödinger Glide, with scoring functions prioritizing hydrogen bonds (e.g., pyrazole N-H to ATP-binding lysine) .
- MD simulations : 100-ns trajectories validate stable binding (RMSD <2 Å) .
Comparative Studies
Q. Q8. How does structural modification (e.g., fluorination) alter activity?
A8.
- Fluorine substitution : At pyrazole-C5 (e.g., 5-F analogs) increases logP (by ~0.5) and enhances blood-brain barrier penetration .
- Methyl vs. ethyl groups : Bulkier substituents (e.g., isopropyl) reduce solubility but improve target selectivity (e.g., 10-fold higher IC₅₀ for COX-2 vs. COX-1) .
Analytical Challenges
Q. Q9. What advanced techniques resolve co-eluting impurities in HPLC?
A9.
- LC-MS/MS : MRM transitions (e.g., m/z 215→154 for parent ion fragmentation) differentiate isomers .
- Chiral columns : Use amylose-based phases to separate enantiomers (e.g., cyclopropane stereoisomers) .
Regulatory and Safety Considerations
Q. Q10. What preclinical data are required for ethical approval of in vivo studies?
A10.
- Acute toxicity : LD₅₀ >500 mg/kg (oral, rodents) .
- Genotoxicity : Negative comet assay and micronucleus test results .
- Formulation : Use biocompatible carriers (e.g., PEG-400) for IV administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
